molecular formula C7H6N2S B2812408 7-Methylbenzo[d][1,2,3]thiadiazole CAS No. 78805-01-3

7-Methylbenzo[d][1,2,3]thiadiazole

Cat. No.: B2812408
CAS No.: 78805-01-3
M. Wt: 150.2
InChI Key: FYLCLXDGUCEWGD-UHFFFAOYSA-N
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Description

7-Methylbenzo[d][1,2,3]thiadiazole is a heterocyclic aromatic compound that contains a benzene ring fused with a thiadiazole ring The presence of a methyl group at the 7th position of the benzene ring distinguishes it from other benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[d][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-methylbenzenethiol with nitrous acid, which leads to the formation of the thiadiazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Methylbenzo[d][1,2,3]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[d][1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

7-methyl-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)10-9-8-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCLXDGUCEWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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